molecular formula C8H15NO B1418046 1-Oxaspiro[4.4]nonan-3-amine CAS No. 915920-80-8

1-Oxaspiro[4.4]nonan-3-amine

Cat. No.: B1418046
CAS No.: 915920-80-8
M. Wt: 141.21 g/mol
InChI Key: LTYSMVXAJZQBNP-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.4]nonan-3-amine is a heterocyclic organic compound that has garnered significant interest in recent years due to its unique structure and potential applications in various fields of research and industry. This compound features a spirocyclic framework, which consists of an oxetane ring fused to a cyclobutane ring, and an amine functional group. The molecular formula of this compound is C8H15NO.

Preparation Methods

The synthesis of 1-Oxaspiro[4.4]nonan-3-amine typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic framework: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.

    Introduction of the amine group: The amine functional group can be introduced via nucleophilic substitution reactions, where an appropriate amine source reacts with a leaving group on the spirocyclic framework.

    Purification and isolation: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain pure this compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-Oxaspiro[4.4]nonan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Oxaspiro[4.4]nonan-3-amine has found applications in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-Oxaspiro[4.4]nonan-3-amine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing various cellular pathways. The spirocyclic framework and amine group allow the compound to form specific interactions with molecular targets, leading to its observed effects.

Comparison with Similar Compounds

1-Oxaspiro[4.4]nonan-3-amine can be compared with other spirocyclic amines, such as:

    1-Oxaspiro[4.5]decane-3-amine: This compound has a similar spirocyclic structure but with a larger ring size, which may influence its reactivity and applications.

    1-Oxaspiro[4.3]octane-3-amine: This compound has a smaller ring size, which may result in different chemical and physical properties compared to this compound.

The uniqueness of 1-Oxaspiro[4

Properties

IUPAC Name

1-oxaspiro[4.4]nonan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-5-8(10-6-7)3-1-2-4-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYSMVXAJZQBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660757
Record name 1-Oxaspiro[4.4]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-80-8
Record name 1-Oxaspiro[4.4]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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